1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl- 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl- Drimenol is a sesquiterpenoid primary alcohol, being methanol in which one of the methyl hydrogens is substituted by a 2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl group. It is a sesquiterpenoid, a primary alcohol, a member of octahydronaphthalenes and a homoallylic alcohol. It derives from a hydride of a drimane.
Brand Name: Vulcanchem
CAS No.: 468-68-8
VCID: VC0159378
InChI: InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3
SMILES: CC1=CCC2C(CCCC2(C1CO)C)(C)C
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-

CAS No.: 468-68-8

Reference Standards

VCID: VC0159378

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl- - 468-68-8

CAS No. 468-68-8
Product Name 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methanol
Standard InChI InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3
Standard InChIKey HMWSKUKBAWWOJL-KCQAQPDRSA-N
Isomeric SMILES CC1=CC[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C
SMILES CC1=CCC2C(CCCC2(C1CO)C)(C)C
Canonical SMILES CC1=CCC2C(CCCC2(C1CO)C)(C)C
Appearance Cryst.
Description Drimenol is a sesquiterpenoid primary alcohol, being methanol in which one of the methyl hydrogens is substituted by a 2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl group. It is a sesquiterpenoid, a primary alcohol, a member of octahydronaphthalenes and a homoallylic alcohol. It derives from a hydride of a drimane.
Synonyms drimenol
PubChem Compound 298071
Last Modified Nov 11 2021
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